Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide
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Overview
Description
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is a chemical compound with the molecular formula C25H20AsBrNO2 It is an organoarsenic compound that features a triphenylarsine group bonded to a (4-nitrophenyl)methyl group, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylarsine with (4-nitrophenyl)methyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: (4-Aminophenyl)methyltriphenylarsine.
Substitution: Various arsonium salts depending on the nucleophile used.
Scientific Research Applications
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets through its arsonium group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: Lacks the (4-nitrophenyl)methyl group, making it less reactive in certain contexts.
(4-Nitrophenyl)methyltriphenylphosphonium bromide: Similar structure but with a phosphonium group instead of an arsonium group.
Uniqueness
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is unique due to the presence of both the arsonium group and the (4-nitrophenyl)methyl group
Properties
CAS No. |
51042-50-3 |
---|---|
Molecular Formula |
C25H21AsBrNO2 |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-18-16-21(17-19-25)20-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
UHOXIIUJMREOPT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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